![molecular formula C11H20N2O2 B592290 Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate CAS No. 886766-28-5](/img/structure/B592290.png)

Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate is a chemical compound used in the preparation of triazolopyridines for the treatment or prevention of neurological and psychiatric disorders .

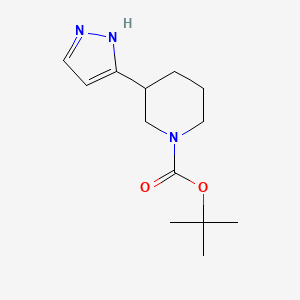

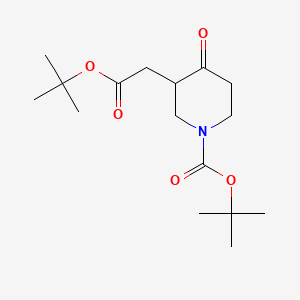

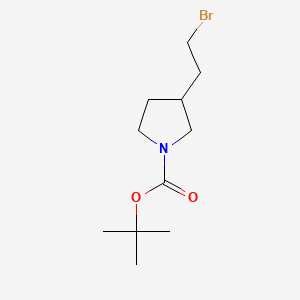

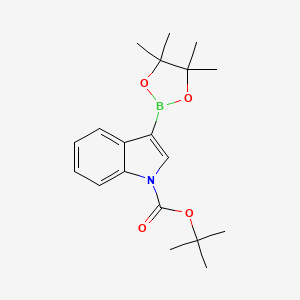

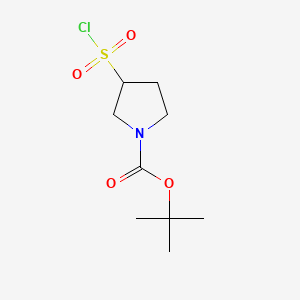

Molecular Structure Analysis

The molecular formula of this compound is C11H20N2O2 . It has a complex structure with a spirocyclic core, which includes two nitrogen atoms and a carboxylate group attached to a tert-butyl group .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 212.2887 g/mol .Scientific Research Applications

Versatile Building Block for Amino Acids : Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, a related compound, has been used in Michael additions and Diels-Alder reactions, leading to new cyclopropyl-containing amino acids in protected form. It is also utilized in the synthesis of methyl 4-tert-butoxycarbonylmethyl-5-oxo-4,7-diazaspiro[2.5]octane-8-carboxylate, a precursor for bicyclic peptidomimetics (Limbach et al., 2009).

Supramolecular Arrangements : Cyclohexane-5-spirohydantoin derivatives, including 8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decane, have been prepared and their molecular and crystal structures analyzed. The studies highlight the role of substituents on the cyclohexane ring in supramolecular arrangements (Graus et al., 2010).

Alkylation Studies : The synthesis and alkylation of 6-aryl-6,7-diazaspiro[3.4]octane-5,8-diones have been explored, demonstrating the methods for obtaining various isomers (Brabander & Wright, 1965).

Cycloaddition Reactions : The [3+2] cycloaddition of methylenelactams with nitrones has been studied, yielding derivatives such as 6-tert-butyl-2-(4methylphenyl)-7-phenyl-5-oxa-2,6-diazaspiro[3.4]octan-1-one. These reactions demonstrate different conformations of isoxazolidine rings (Chiaroni et al., 2000).

Conformationally Restricted Pseudopeptides : Spirolactams, including tert-butoxycarbonyl derivatives, have been synthesized and analyzed for their use in peptide synthesis as constrained surrogates of dipeptides. These compounds show potential as gamma-turn/distorted type II beta-turn mimetics (Fernandez et al., 2002).

Synthesis and Structure Analysis : The synthesis and molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate have been explored, demonstrating its use as a cyclic amino acid ester (Moriguchi et al., 2014).

Polyketide Synthesis : The compound has been used in the synthesis of polyketide building blocks, contributing to the formal synthesis of compounds like arenamides A and C, which have antitumor activity (Shklyaruck, 2015).

Safety and Hazards

This compound is considered an irritant . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

It is used in the preparation of triazolopyridines , which are known to interact with various targets in the central nervous system and are used for the treatment or prevention of neurological and psychiatric disorders .

Mode of Action

Given its use in the synthesis of triazolopyridines , it can be inferred that it may interact with its targets in a manner similar to these compounds.

Biochemical Pathways

As it is used in the synthesis of triazolopyridines , it may be involved in the biochemical pathways associated with these compounds, which are known to have effects on the central nervous system.

Result of Action

Given its use in the synthesis of triazolopyridines , it can be inferred that it may have similar effects to these compounds, which are known to have effects on the central nervous system.

Properties

IUPAC Name |

tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-6-12-11(8-13)4-5-11/h12H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKCYKIJWLFVDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC2(C1)CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677561 |

Source

|

| Record name | tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886766-28-5 |

Source

|

| Record name | tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate](/img/structure/B592215.png)

![tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B592229.png)